molecular formula C9H22Cl2N2O2 B2705713 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride CAS No. 1955561-05-3

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride

Cat. No.: B2705713
CAS No.: 1955561-05-3
M. Wt: 261.19
InChI Key: DSLOGIVSALFFMU-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C₉H₂₂Cl₂N₂O₂. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride typically involves the reaction of piperazine with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Ethoxyethoxy)ethyl]piperazine dihydrochloride
  • 1-[2-(2-Methoxyethoxy)ethyl]morpholine dihydrochloride
  • 1-[2-(2-Methoxyethoxy)ethyl]pyrrolidine dihydrochloride

Uniqueness

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.2ClH/c1-12-8-9-13-7-6-11-4-2-10-3-5-11;;/h10H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLOGIVSALFFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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